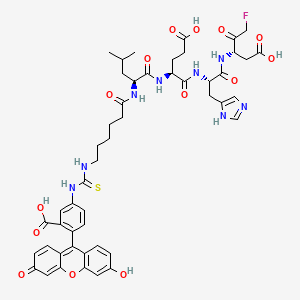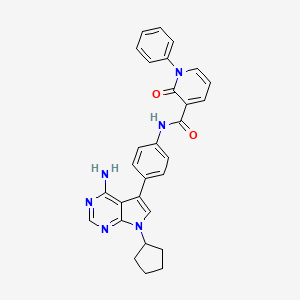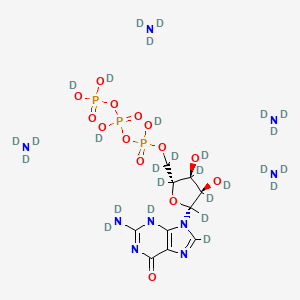
Antimalarial agent 23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial agent 23 is a novel compound developed to combat malaria, a disease caused by protozoan parasites of the genus Plasmodium. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 23 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions are tailored to achieve high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions: Antimalarial agent 23 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with others to modify the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions are carefully controlled to optimize yield and selectivity .
Major Products: The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final active compound .
Wissenschaftliche Forschungsanwendungen
Antimalarial agent 23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium species and other protozoan parasites.
Medicine: Evaluated for its potential as a therapeutic agent in treating malaria and other parasitic infections.
Industry: Utilized in the development of new antimalarial drugs and formulations
Wirkmechanismus
The mechanism of action of antimalarial agent 23 involves targeting specific molecular pathways in the Plasmodium parasite. It interferes with the parasite’s ability to synthesize essential proteins and nucleic acids, leading to its death. The compound binds to key enzymes and disrupts their function, thereby inhibiting the parasite’s growth and replication .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A widely used antimalarial drug with a similar mechanism of action but different chemical structure.
Artemisinin: Another potent antimalarial agent with a distinct mode of action involving the generation of free radicals.
Quinine: An older antimalarial drug with a different chemical structure and mechanism of action
Uniqueness: Antimalarial agent 23 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum and its ability to target multiple stages of the parasite’s life cycle. This makes it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C24H23ClF3N5O |
|---|---|
Molekulargewicht |
489.9 g/mol |
IUPAC-Name |
5-chloro-2-[[ethyl-[2-[[2-[3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridin-6-yl]amino]ethyl]amino]methyl]phenol |
InChI |
InChI=1S/C24H23ClF3N5O/c1-2-33(14-16-6-7-18(25)11-21(16)34)9-8-29-22-12-19-20(13-30-22)32-23(31-19)15-4-3-5-17(10-15)24(26,27)28/h3-7,10-13,34H,2,8-9,14H2,1H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
BUWIEPJUOXEIHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCNC1=NC=C2C(=C1)N=C(N2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)

![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)


